molecular formula C5H6N6 B1390174 8-Hydrazinyl-[1,2,4]triazolo[1,5-A]pyrazine CAS No. 55366-16-0

8-Hydrazinyl-[1,2,4]triazolo[1,5-A]pyrazine

Cat. No. B1390174
CAS RN: 55366-16-0
M. Wt: 150.14 g/mol
InChI Key: TYGWWGGVOZRRMW-UHFFFAOYSA-N
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Description

8-Hydrazinyl-[1,2,4]triazolo[1,5-A]pyrazine is a nitrogen-containing heterocyclic compound . It is a derivative of triazolopyrazine, which is a class of compounds known for their wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of triazolopyrazine derivatives involves various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . Specific synthetic routes have been developed for constructing these heterocyclic ring systems .


Molecular Structure Analysis

The molecular structure of 8-Hydrazinyl-[1,2,4]triazolo[1,5-A]pyrazine is characterized by the presence of a five-membered triazole ring fused with a six-membered pyrazine ring . The structure of this compound can be analyzed using various techniques such as 1H and 13C nuclear magnetic resonance spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

Triazolopyrazine derivatives are known to undergo various chemical reactions. For instance, a tele-substitution reaction has been reported in a [1,2,4]triazolo[4,3-a]pyrazine system . The conditions favoring this reaction include the use of increased equivalents of the nucleophile or decreased equivalents of base, softer nucleophiles, less polar solvents, and larger halogens on the electrophile .

Future Directions

The future research directions could involve further exploration of the biological activities of 8-Hydrazinyl-[1,2,4]triazolo[1,5-A]pyrazine and its derivatives. This includes investigating their potential use in medical applications, such as antimicrobial agents , and further studying their chemical reactions . Additionally, more research could be done to fully understand their physical and chemical properties.

properties

IUPAC Name

[1,2,4]triazolo[1,5-a]pyrazin-8-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N6/c6-10-4-5-8-3-9-11(5)2-1-7-4/h1-3H,6H2,(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYGWWGGVOZRRMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=N2)C(=N1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30667847
Record name 8-Hydrazinyl[1,2,4]triazolo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30667847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Hydrazinyl-[1,2,4]triazolo[1,5-A]pyrazine

CAS RN

55366-16-0
Record name 8-Hydrazinyl[1,2,4]triazolo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30667847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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